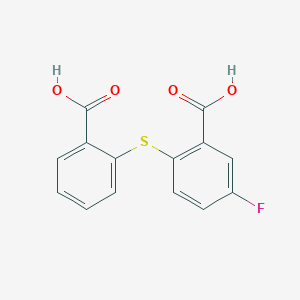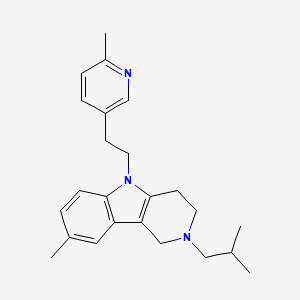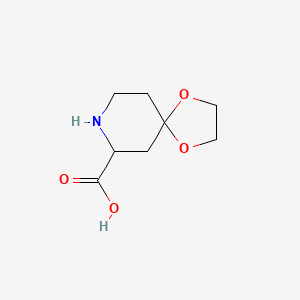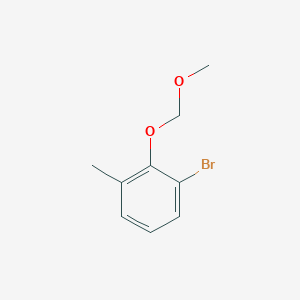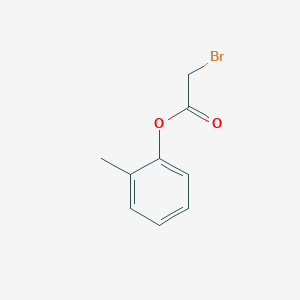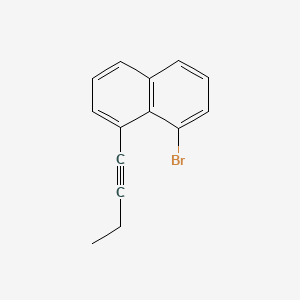
1-Bromo-8-(1-butyn-1-yl)naphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-8-(1-butyn-1-yl)naphthalene is an organic compound that belongs to the class of bromonaphthalenes It is characterized by the presence of a bromine atom at the first position and a butynyl group at the eighth position of the naphthalene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the treatment of naphthalene with bromine to form 1-bromonaphthalene . This intermediate can then undergo a coupling reaction with a butynyl halide under palladium-catalyzed conditions to yield the desired product .
Industrial Production Methods
Industrial production of 1-Bromo-8-(1-butyn-1-yl)naphthalene may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as distillation and recrystallization to ensure high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-Bromo-8-(1-butyn-1-yl)naphthalene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as cyanide, to form nitriles.
Coupling Reactions: The butynyl group can participate in coupling reactions with other alkynes or alkenes to form more complex structures.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or carboxylic acids, and reduction to form alkanes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium cyanide or potassium cyanide in the presence of a suitable solvent.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, are often used in the presence of a base like triethylamine.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.
Major Products Formed
Substitution Reactions: Formation of nitriles.
Coupling Reactions: Formation of extended conjugated systems.
Oxidation and Reduction: Formation of ketones, carboxylic acids, or alkanes.
Applications De Recherche Scientifique
1-Bromo-8-(1-butyn-1-yl)naphthalene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the study of biological pathways and interactions due to its ability to form conjugated systems.
Mécanisme D'action
The mechanism of action of 1-Bromo-8-(1-butyn-1-yl)naphthalene involves its ability to participate in various chemical reactions due to the presence of the bromine atom and the butynyl group. These functional groups allow the compound to interact with different molecular targets and pathways, facilitating the formation of new chemical bonds and structures. The exact molecular targets and pathways can vary depending on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Bromonaphthalene: Similar structure but lacks the butynyl group.
1-Bromo-2-butyne: Contains a bromine atom and a butynyl group but differs in the position of the butynyl group.
2-Bromonaphthalene: Isomer of 1-Bromonaphthalene with the bromine atom at the second position.
Uniqueness
1-Bromo-8-(1-butyn-1-yl)naphthalene is unique due to the specific positioning of the bromine atom and the butynyl group on the naphthalene ring
Propriétés
Formule moléculaire |
C14H11Br |
|---|---|
Poids moléculaire |
259.14 g/mol |
Nom IUPAC |
1-bromo-8-but-1-ynylnaphthalene |
InChI |
InChI=1S/C14H11Br/c1-2-3-6-11-7-4-8-12-9-5-10-13(15)14(11)12/h4-5,7-10H,2H2,1H3 |
Clé InChI |
LYHXPOQSIHBAOT-UHFFFAOYSA-N |
SMILES canonique |
CCC#CC1=CC=CC2=C1C(=CC=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



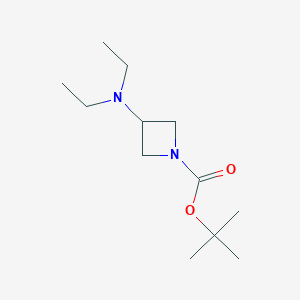
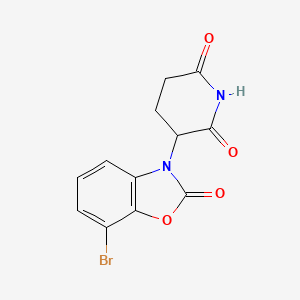

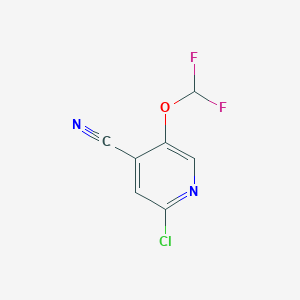

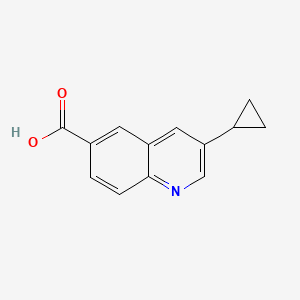
![1,1-Dimethylethyl 3-[[4-(trifluoromethyl)phenyl]methylene]-1-azetidinecarboxylate](/img/structure/B13934754.png)
